

# Sulfo-Cy7.5 Alkyne: A Comprehensive Technical Guide for Advanced Biological Research

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Compound of Interest		
Compound Name:	Sulfo-Cy7.5 alkyne	
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This in-depth technical guide explores the core chemical properties and applications of **Sulfo-Cy7.5 alkyne**, a near-infrared (NIR) fluorescent probe. Designed for high-performance bioimaging and bioconjugation, this document provides detailed experimental protocols and visual workflows to empower researchers in their scientific endeavors.

## **Core Chemical Properties**

**Sulfo-Cy7.5 alkyne** is a sulfonated, water-soluble cyanine dye featuring a terminal alkyne group. Its rigidized trimethylene chain enhances its quantum yield, making it structurally similar but photophysically superior to indocyanine green (ICG).[1][2] The presence of sulfonate groups increases its water solubility, rendering it highly suitable for biological applications in aqueous environments.[2]

The terminal alkyne group enables covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2] This reaction is highly specific and efficient, allowing for the precise attachment of the dye to proteins, peptides, and other targets.

### **Quantitative Data Summary**



For ease of comparison, the key quantitative properties of **Sulfo-Cy7.5 alkyne** are summarized in the table below.

Property	Value	Referen
Molecular Formula	C48H48K3N3O13S4	
Molecular Weight	~1120.46 g/mol	
Excitation Maximum (\(\lambda\)ex)	~778 nm	
Emission Maximum (λem)	~797 nm	
Molar Extinction Coefficient (ε)	~222,000 cm <sup>-1</sup> M <sup>-1</sup>	
Fluorescence Quantum Yield (Φ)	~0.21	-
Solubility	Water, DMSO, DMF	-
Storage Conditions	-20°C, protected from light	-

## **Experimental Protocols**

The following section provides a detailed methodology for a key application of **Sulfo-Cy7.5 alkyne**: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an azide-modified protein. This protocol is adapted from established methods for fluorescent dye conjugation.

## Protocol: Labeling of an Azide-Modified Protein with Sulfo-Cy7.5 Alkyne via CuAAC

#### Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- Sulfo-Cy7.5 alkyne
- Dimethyl sulfoxide (DMSO) or water for dissolving the dye



- Copper(II) sulfate (CuSO<sub>4</sub>) solution (e.g., 10 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
- Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Desalting column or dialysis equipment for purification
- Inert gas (e.g., argon or nitrogen)

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of Sulfo-Cy7.5 alkyne in high-quality, anhydrous DMSO or water.
  - Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.
- Reaction Setup:
  - In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
  - Add the Sulfo-Cy7.5 alkyne stock solution to achieve a 2-5 fold molar excess over the protein.
  - Add the THPTA ligand solution to a final concentration of 1 mM.
  - Add the CuSO<sub>4</sub> solution to a final concentration of 100 μM.
- Initiation of the Click Reaction:
  - Gently vortex the mixture.
  - To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.



• If the reaction is sensitive to oxygen, it is recommended to degas the solution and perform the reaction under an inert atmosphere.

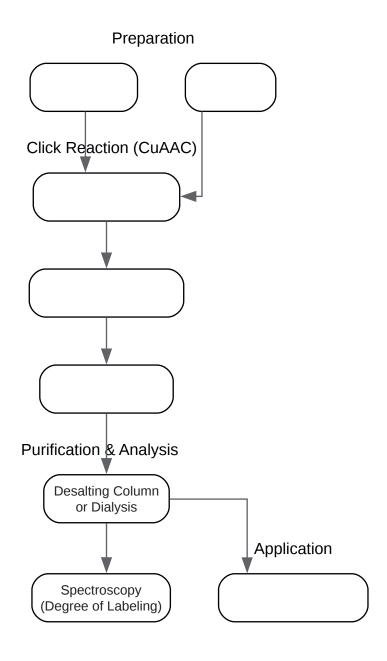
#### Incubation:

- Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction time may require optimization depending on the specific protein and reaction conditions.
- Purification of the Labeled Protein:
  - Remove the excess dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
- Characterization:
  - Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

## **Visualizing Workflows and Pathways**

To further illustrate the utility of **Sulfo-Cy7.5 alkyne**, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway that can be investigated using this probe.



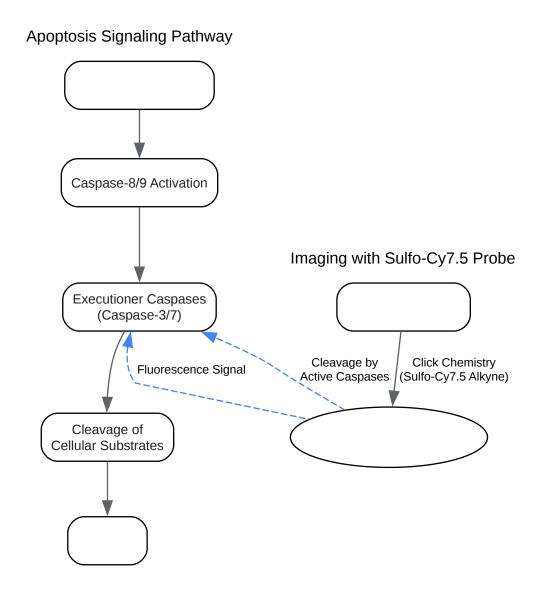


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Caption: Experimental workflow for labeling an azide-modified protein with **Sulfo-Cy7.5 alkyne**.

The near-infrared emission of Sulfo-Cy7.5 makes it an ideal probe for in vivo imaging, where deep tissue penetration and low autofluorescence are crucial. One such application is the visualization of key cellular processes like apoptosis (programmed cell death).





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## References

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- 2. lumiprobe.com [lumiprobe.com]



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